![molecular formula C23H24N4O3 B2558569 N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900257-60-5](/img/structure/B2558569.png)
N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The specific substitutions at various positions on this core result in the unique structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its pyrimidine core. Pyrimidines are known to participate in a variety of reactions, particularly due to the reactivity of the nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The molecular formula of the compound is C26H30N4O3 and it has an average mass of 446.5g/mol.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Enhancement
A study on the modification of the pyridine moiety in compounds similar to the specified chemical highlights attempts to optimize biological properties, such as analgesic effects. By modifying specific positions on the pyrido[1,2-a]pyrimidine nucleus, researchers aim to enhance biological activity, indicating a focus on discovering new analgesics with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antifungal and Anticancer Applications
Further research into pyrido[2,3-d]pyrimidine derivatives reveals their potential in developing antifungal agents. Synthesizing new derivatives and evaluating their antifungal activities showcase the ongoing efforts to combat fungal infections with novel chemical entities (Hanafy, 2011). Additionally, the synthesis of compounds with pyrimidine and pyrrolo[2,3-d]pyrimidine structures has been explored for their anticancer properties, indicating the importance of these compounds in developing new cancer treatments (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Antidiabetic Screening
The exploration of dihydropyrimidine derivatives for their antidiabetic properties through in vitro screenings demonstrates the versatility of pyrimidine-based compounds in addressing various health conditions, including diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Direcciones Futuras
The future research directions could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
N-benzyl-6-(3-methoxypropyl)-N-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-25(16-17-9-4-3-5-10-17)23(29)19-15-18-21(26(19)13-8-14-30-2)24-20-11-6-7-12-27(20)22(18)28/h3-7,9-12,15H,8,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKPNYUIQCQWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

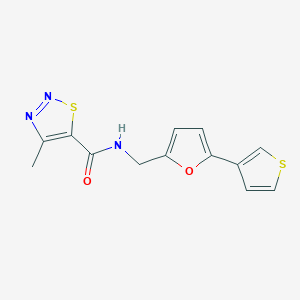
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2558487.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2558491.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)

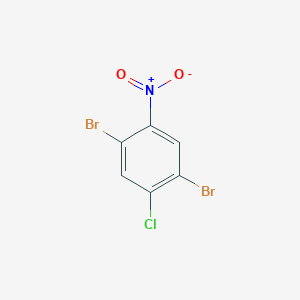

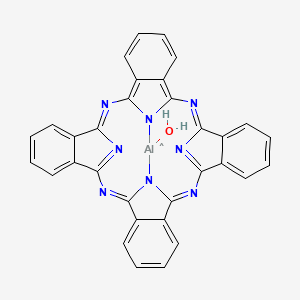
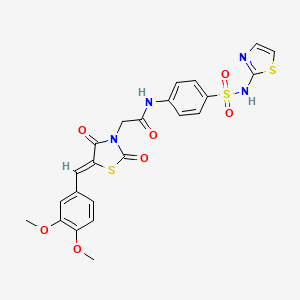
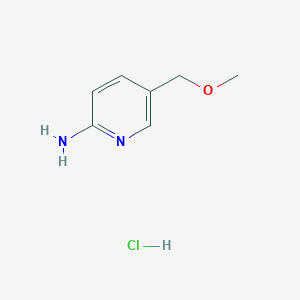
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)
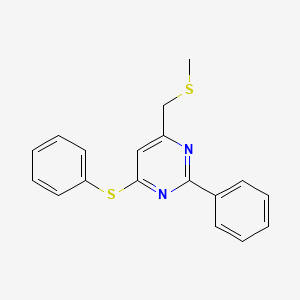
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558508.png)